molecular formula C6H3ClN2O4<br>C6H3ClN2O4<br>C6H3Cl(NO2)2 B032670 1-Chloro-2,4-dinitrobenzene CAS No. 97-00-7

1-Chloro-2,4-dinitrobenzene

Cat. No.: B032670
CAS No.: 97-00-7
M. Wt: 202.55 g/mol
InChI Key: VYZAHLCBVHPDDF-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dinitrobenzene is an organic compound with the chemical formula C₆H₃ClN₂O₄. It is a yellow crystalline solid that is soluble in organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in DNCB is highly activated for nucleophilic displacement due to the electron-withdrawing effects of the nitro groups. This reaction is widely studied in both homogeneous and micellar media.

Reaction with Amines

  • Primary Amines :
    DNCB reacts with n-butylamine (NBA) in AOT/n-hexane/water reverse micelles, forming N-butyl-2,4-dinitroaniline. The reaction follows pseudo-first-order kinetics with rate constants dependent on surfactant concentration ([AOT]) and water content (W<sub>0</sub> = [H<sub>2</sub>O]/[AOT]) .
    Nucleophilek<sub>obs</sub> (s<sup>−1</sup>) in n-hexanek<sub>obs</sub> (s<sup>−1</sup>) in AOT micelles (W<sub>0</sub> = 10)
    NBA1.2 × 10<sup>−4</sup>8.5 × 10<sup>−4</sup>
    PIP3.8 × 10<sup>−4</sup>1.5 × 10<sup>−3</sup>
    Mechanism: Base catalysis dominates in pure solvents, while micellar interfaces stabilize the σ-intermediate, accelerating decomposition .
  • Ammonia :
    DNCB undergoes substitution with NH<sub>3</sub> to form 2,4-dinitroaniline under mild conditions .

Electrophilic Substitution

Despite its deactivated aromatic ring, DNCB participates in electrophilic reactions under strongly acidic conditions.

Chlorination vs. Nitration

In H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> mixtures at 130°C:

  • 1,3-Dinitrobenzene yields This compound (70% chlorination, 30% nitration).
  • 2,4-Dinitrotoluene produces 6-chloro-2,4-dinitrotoluene and 2,4,6-trinitrotoluene in a 1:1 ratio .
SubstrateMajor ProductSelectivity (Chlorination:Nitration)
1,3-DinitrobenzeneThis compound70:30
2,4-Dinitrotoluene6-Chloro-2,4-dinitrotoluene50:50

Mechanistic Insight: Chlorination proceeds via a Wheland intermediate, while nitration competes due to NO<sub>2</sub><sup>+</sup> generation .

Hydrolysis

DNCB undergoes alkaline hydrolysis to form 2,4-dinitrophenol:C6H3Cl NO2 2+NaOHC6H3 OH NO2 2+NaCl\text{C}_6\text{H}_3\text{Cl NO}_2\text{ }_2+\text{NaOH}\rightarrow \text{C}_6\text{H}_3\text{ OH NO}_2\text{ }_2+\text{NaCl}

  • Conditions : Aqueous NaOH at elevated temperatures21.
  • Rate : Accelerated in polar aprotic solvents due to stabilization of the transition state .

Biochemical Interactions

DNCB modulates ion transport in erythrocytes:

  • Depletes glutathione (GSH), increasing K<sup>+</sup> permeability via activation of K-Cl cotransport (KCC) and Gardos channels .
ParameterControl CellsCDNB-Treated Cells
GSH (mM)2.9 ± 0.10.0 ± 0.0
KCC Activity (mmol/L/h)0.5 ± 0.13.5 ± 0.3
Gardos Channel Activity<0.11.2 ± 0.2

Scientific Research Applications

Detection and Quantification of Pyridine Compounds

DNCB is employed as a reagent for the detection and determination of pyridine derivatives. Its reactivity allows for the formation of stable products that can be quantified using spectroscopic techniques. This application is particularly relevant in environmental chemistry for assessing pyridine pollution levels .

Glutathione Depletion Studies

DNCB is widely used to study the depletion of intracellular glutathione (GSH), an important antioxidant. It serves as an irreversible inhibitor of thioredoxin reductase, affecting cellular redox states. Researchers utilize DNCB to evaluate GSH levels in various cell types, including erythrocytes, to understand oxidative stress mechanisms .

Induction of Atopic Dermatitis Models

In pharmacological research, DNCB is utilized to induce atopic dermatitis (AD) in animal models. Studies have shown that DNCB application can mimic the inflammatory response seen in human AD, allowing researchers to test potential therapeutic agents like paeonol for their efficacy against inflammation and skin lesions .

Toxicological Assessments

DNCB is often used in toxicology studies to assess the effects of chemical exposure on biological systems. It has been shown to cause oxidative damage and alter ion transport mechanisms in red blood cells, making it a valuable model for studying hemolytic conditions and other blood-related disorders .

Data Tables

Application AreaDescriptionReference
Detection of Pyridine CompoundsReagent for quantifying pyridine derivatives
Glutathione Depletion StudiesEvaluates intracellular GSH levels
Induction of Atopic DermatitisUsed to create AD models in mice for testing treatments
Toxicological AssessmentsStudies oxidative damage and ion transport effects

Case Study 1: Glutathione Depletion

A study investigated the effect of DNCB on GSH levels in human erythrocytes. Researchers treated cells with varying concentrations of DNCB and measured GSH depletion over time. Results indicated a significant reduction in GSH levels, correlating with increased oxidative stress markers, thereby highlighting DNCB's role as a potent alkylating agent.

Case Study 2: Atopic Dermatitis Model

In a controlled experiment, mice were treated with DNCB to induce AD-like symptoms. Following treatment with potential therapeutic agents, researchers observed significant improvements in skin lesions and inflammatory markers compared to control groups. This study underscores DNCB's utility in preclinical testing for dermatological therapies.

Mechanism of Action

Comparison with Similar Compounds

1-Chloro-2,4-dinitrobenzene can be compared with other similar compounds:

This compound stands out due to its specific inhibitory effects on thioredoxin reductase and its use in detecting pyridine compounds.

Biological Activity

1-Chloro-2,4-dinitrobenzene (CDNB) is a chemical compound widely recognized for its biological activity, particularly in toxicology and pharmacology. This article reviews various studies highlighting the effects of CDNB on cellular mechanisms, its role as a substrate for enzyme activity, and its implications in dermatological conditions.

CDNB is an electrophilic compound that can react with nucleophiles, including glutathione (GSH). It is commonly used as a model substrate for measuring the activity of glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxification processes. The interaction between CDNB and GSH leads to the formation of conjugates that are more water-soluble, facilitating their excretion from the body.

Cytotoxicity and Cellular Recovery

Research has demonstrated that exposure to micromolar concentrations of CDNB can induce cytotoxic effects in various cell lines, such as 3T3 fibroblasts. Initial exposure results in rapid depletion of cellular glutathione and microtubule disassembly. However, prolonged exposure allows for cellular recovery, characterized by the reassembly of microtubules and restoration of glutathione levels . This suggests that while CDNB can be toxic, cells possess mechanisms to recover from its effects when given sufficient time.

Concentration (µM) Effect Recovery Time
2.5Glutathione depletion5 hours
50Microtubule disruptionPartial recovery

Allergic Reactions and Dermatitis

CDNB has been implicated in inducing allergic contact dermatitis (ACD). In animal models, such as BALB/c mice, CDNB exposure has been shown to trigger atopic dermatitis-like lesions. Studies indicate that treatments with compounds like paeonol can mitigate these effects by reducing inflammatory cytokines and inhibiting mast cell activation .

Paeonol Treatment in Dermatitis Models

A study investigated the efficacy of paeonol in treating CDNB-induced atopic dermatitis in mice. The results indicated that oral administration of paeonol significantly reduced the severity of skin lesions and inflammatory markers such as IL-4 and TNF-α. This suggests a protective role against CDNB-induced inflammation .

Glutathione S-Transferase Activity

CDNB is extensively utilized in studies assessing GST activity due to its ability to form conjugates with GSH. A clinical trial monitored GST activity in patients exposed to CDNB, revealing alterations in antioxidant enzyme levels post-exposure. This emphasizes CDNB's role in modulating oxidative stress responses in biological systems .

Implications for Toxicology

The biological activity of CDNB underscores its significance in toxicological research. Its interaction with cellular components not only aids in understanding detoxification pathways but also highlights potential risks associated with exposure to electrophilic compounds.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1-chloro-2,4-dinitrobenzene in synthetic or analytical workflows?

Methodological Answer:

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm aromatic proton environments and chlorine/nitro group positions. Infrared (IR) spectroscopy identifies nitro group stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z 202.55 (M⁺) and fragmentation patterns (e.g., loss of NO₂ groups) validate the structure .
  • Crystallography : Compare X-ray diffraction data with known crystal structures to assess planarity deviations due to nitro group steric effects .

Q. What is the standardized protocol for measuring glutathione S-transferase (GST) activity using CDNB?

Methodological Answer:

  • Reagent Preparation : Prepare 1 mM CDNB in ethanol (30 mM stock) and 10 mM reduced glutathione (GSH) in phosphate buffer (pH 6.5–7.0).
  • Assay Conditions : Mix 50 µL tissue homogenate (in 0.1 M phosphate buffer) with 225 µL buffer, 10 µL CDNB, and 5 µL GSH. Initiate reaction with 5 µL GST enzyme solution (12 U/L).
  • Kinetic Monitoring : Track absorbance at 340 nm for 3–5 min. Calculate activity as µmol conjugate/min/mg protein using ε = 9.6 mM⁻¹cm⁻¹. Normalize protein content via Bradford assay .

Q. What safety precautions are critical when handling CDNB in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Work in a fume hood due to volatility.
  • Hazard Mitigation : Avoid open flames (flash point: 315°C). Store in airtight containers away from reducing agents to prevent explosive reactions.
  • Regulatory Compliance : Adhere to OSHA’s 5000-pound threshold for bulk storage. Dispose via hazardous waste protocols (EPA/DOT) .

Advanced Research Questions

Q. How do solvent composition and preferential solvation influence the nucleophilic aromatic substitution (SNAr) kinetics of CDNB?

Methodological Answer:

  • Kinetic Profiling : Conduct reactions in acetonitrile-water mixtures (e.g., 0–100% H₂O) with morpholine as the nucleophile. Monitor rate constants (k) via UV-Vis or HPLC.
  • Preferential Solvation Analysis : Use theoretical models (e.g., Katritzky’s solvent effect parameters) to correlate solvation shell composition with transition state stabilization. CDNB’s TS in aqueous-rich solvents shows enhanced solvation due to hydrogen bonding with nitro groups, accelerating reactivity .

Q. How can researchers resolve discrepancies in GST activity measurements across experimental replicates?

Methodological Answer:

  • Troubleshooting Variables :
    • Enzyme Stability : Ensure GST aliquots are stored at –80°C and avoid freeze-thaw cycles.
    • pH Sensitivity : Maintain pH 6.5–7.0; deviations >0.5 units reduce activity by 30–50%.
    • Substrate Saturation : Verify CDNB and GSH concentrations exceed Km values (typically 0.1–0.5 mM for CDNB).
    • Interference Checks : Remove endogenous GSH via dialysis or use blanks with heat-inactivated enzyme .

Q. What structural modifications to CDNB alter its reactivity in detoxification pathways?

Methodological Answer:

  • Comparative Studies : Substitute the chlorine or nitro groups with methyl/fluoro substituents. For example, 1-chloro-2-methyl-3,4-dinitrobenzene shows reduced GST affinity due to steric hindrance from the methyl group.
  • Conjugation Efficiency : Measure kcat/Km for GSH conjugation. CDNB’s electron-withdrawing nitro groups enhance electrophilicity, yielding kcat ~5.2 s⁻¹, whereas methyl analogs drop to ~1.8 s⁻¹ .

Properties

IUPAC Name

1-chloro-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
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InChI Key

VYZAHLCBVHPDDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
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Molecular Formula

C6H3ClN2O4, Array
Record name 1-CHLORO-2,4-DINITROBENZENE
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DSSTOX Substance ID

DTXSID6020278
Record name 1-Chloro-2,4-dinitrobenzene
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Molecular Weight

202.55 g/mol
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Physical Description

1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor., Yellow solid with an almond odor; [HSDB] Crystalline powder; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

315 °C
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Flash Point

382 °F (NFPA, 2010), 179 °C, 382 °F (194 °C)
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Solubility

13.8 [ug/mL] (The mean of the results at pH 7.4), Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol, In water, 9.24 mg/L at 25 °C, Solubility in water at 15 °C: very poor
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.7, Density (at 20 °C): 1.7 g/cm³
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Vapor Density

6.98 (Air = 1), Relative vapor density (air = 1): 7.0
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Vapor Pressure

0.000085 [mmHg], 8.5X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

The Thioredoxin (Trx)/Thioredoxin reductase (TrxR)-system has emerged as a crucial component of many cellular functions particularly antioxidant defence. We investigated the effect of the selective TrxR inhibitor 1-chloro-2,4-dinitrobenzene (CDNB) on survival and redox status in neuronal cell lines. CDNB was found to cause apoptosis without depletion of glutathione or loss of mitochondrial complex I-activity. Cells treated with CDNB displayed an early increase of reactive oxygen species and rapid activation of stress inducible protein kinases c-Jun N-terminal kinase (JNK) and mitogen activated protein kinase kinase 4 (MKK4). Thus TrxR inhibition by CDNB results in generation of reactive oxygen species and subsequent activation of stress-inducible kinases without impairment of the cellular antioxidant status or mitochondrial function. Inhibition of the specific kinases involved in cell death triggered by Trx/TrxR dysfunction could represent a novel and selective therapeutic approach in neurodegenerative disorders., Prolonged topical exposure of BALB/c mice to chemical contact and respiratory allergens stimulates, respectively, preferential Th1- and Th2-type responses with respect to serum Ab isotype and cytokine secretion phenotypes displayed by draining lymph node cells. ... Differential cytokine secretion patterns are induced rapidly in the skin following first exposure to the contact allergen 2,4-dinitrochlorobenzene and the respiratory sensitizer trimellitic anhydride. Trimellitic anhydride induced early expression of IL-10, a cytokine implicated in the negative regulation of Langerhans cell (LC) migration, whereas exposure to 2,4-dinitrochlorobenzene resulted in production of the proinflammatory cytokine IL-1beta. Associated with this, trimellitic anhydride provoked LC migration with delayed kinetics compared with 2,4-dinitrochlorobenzene, and local neutralization of IL-10 caused enhanced LC mobilization in response to trimellitic anhydride with concomitant up-regulation of cutaneous IL-1beta. ... These differential epidermal cytokine profiles contribute to the polarization of immune responses to chemical allergens via effects on the phenotype of activated dendritic cells arriving in the draining lymph node. Thus, trimellitic anhydride-exposed dendritic cells that have been conditioned in vivo with IL-10 (a potent inhibitor of the type 1-polarizing cytokine IL-12) are effective APCs for the development of a Th2-type response., Repeated topical exposure of BALB/c strain mice to chemical contact and respiratory allergens results in preferential T helper (Th)1- and Th2-cell activation, respectively. In addition, it has been shown that respiratory allergens, such as trimellitic anhydride, stimulate epidermal Langerhans cell (LC) migration with delayed kinetics compared with contact allergens, such as 2, 4-dinitrochlorobenzene. Experiments using anti-interleukin (IL)-10 antibodies in vivo suggest that cutaneous IL-10 may contribute to the differential regulation of LC migration by these chemicals. To investigate further the mechanistic basis for the development of polarised immune responses, we have examined the production of epidermal cytokines provoked following a single topical application to BALB/c strain mice of 2, 4-dinitrochlorobenzene (1%), trimellitic anhydride (25%) or vehicle (acetone:olive oil, 4:1; AOO). Skin explants were excised from mice exposed on the dorsum of both ears for various periods (30min-6hr) to chemical and were cultured on medium prior to analysis of supernatants for the presence of tumour necrosis factor alpha (TNF-alpha), IL-1beta, IL-1alpha, IL-6, IL-10, IL-12p40, IL-12p70 and IL-17 using the Bio-PlexTM cytokine array system. Enhanced production of IL-1beta, a cytokine involved in the initiation of LC migration, was detected only following exposure to 2, 4-dinitrochlorobenzene, with 15- fold increases induced by 6hr of exposure. In addition, only exposure to 2, 4-dinitrochlorobenzene was associated with early (2 hr) secretion of IL-17. In contrast, up-regulation of IL- 10, a cytokine that inhibits LC mobilization, was evident only for trimellitic anhydride during the first 3 hr of exposure, with 2 to 3-fold increases in IL-10 release being induced. Small increases in IL-1alpha levels were apparent for both chemicals. No alterations in either IL-6, IL-12p40 or IL-12p70 secretion were recorded and TNF-alpha remained undetectable throughout. These data suggest that discrete epidermal cytokine secretion profiles induced following exposure to chemical contact and respiratory allergens might contribute to the polarization of immune responses, possibly through effects on LC function.
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Color/Form

Yellow crystals, Pale yellow needles

CAS No.

97-00-7
Record name 1-CHLORO-2,4-DINITROBENZENE
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Melting Point

52-54 °C, MELTING POINT: 43 °C /BETA FORM, UNSTABLE/, MP: 27 °C /GAMMA FORM, UNSTABLE/, 54 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Chloro-2,4-dinitrobenzene
1-Chloro-2,4-dinitrobenzene
1-Chloro-2,4-dinitrobenzene
1-Chloro-2,4-dinitrobenzene
1-Chloro-2,4-dinitrobenzene
1-Chloro-2,4-dinitrobenzene

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